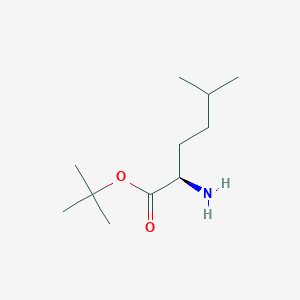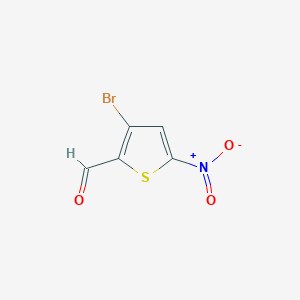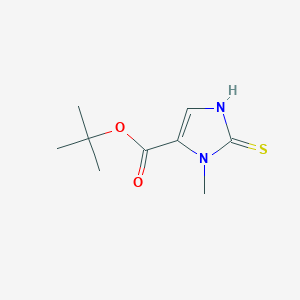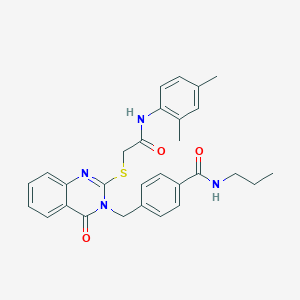
3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one” is a compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is also known by its English name in the CAS (Chemical Abstracts Service) registry .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Catalysis and Synthesis Applications
- Selective Cyclization Reactions : The compound is used in selective cyclization reactions for synthesizing polysubstituted imidazole and pyrrole derivatives (Dai et al., 2016).
- Enantioselective Synthesis : It plays a role in the enantioselective synthesis of poly-substituted 3,4-dihydro-2H-pyrans, significant in creating biologically active compounds (Guan et al., 2019).
- Oxa-Pictet-Spengler Cyclization : This chemical is involved in oxa-Pictet-Spengler cyclizations leading to the synthesis of tetrahydro-pyrano[3,4-b]indoles, indicating its importance in forming complex organic structures (Zhang et al., 2005).
Multicomponent Reaction Applications
- Tandem Enantiomeric Enrichment : Used in catalytic asymmetric multi-component reactions for creating tetracyclic indolines, a core structure in many pharmaceuticals (Kuang et al., 2018).
- Sonochemistry in Domino Reactions : Employed in sonochemistry for synthesizing functionally diversified dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans under ambient conditions, highlighting its role in green chemistry (Borah et al., 2022).
Pharmaceutical and Biological Activity
- Pharmacophore Model for Monoamine Transporters : This compound forms the basis for developing a pharmacophore model for high-affinity interaction with dopamine, serotonin, and norepinephrine transporters (Zhang et al., 2006).
- Metal Complexes and Biological Activity : It is used in synthesizing metal complexes with potential biological activities (Al‐Hamdani & Al Zoubi, 2015).
Photoluminescent Properties
- Synthesis of Photoluminescent Compounds : The compound is involved in reactions leading to photoluminescent properties, indicating its utility in materials science (Ding et al., 2017).
Green Chemistry
- Eco-Friendly Pseudo-Multicomponent Reaction : Demonstrated in the synthesis of bis(indol-3-yl)indolin-2-ones and acenaphthylen-1(2H)-one derivatives, showcasing its compatibility with eco-friendly chemical processes (Brahmachari & Banerjee, 2014).
Orientations Futures
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one”, as an indole derivative, may also hold potential for future research and development in various fields of study.
Propriétés
IUPAC Name |
3-(oxan-4-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNZNWUQHBSHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)

![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)
![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)


![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)

